2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea is a complex organic compound characterized by its unique structure, which includes tert-butyl and dioxolane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea typically involves multiple steps. One common method includes the reaction of tert-butyl isocyanate with 1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)amine under controlled conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvents like THF and toluene are commonly used in industrial settings due to their effectiveness in dissolving reactants and facilitating the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the isourea group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea involves its interaction with specific molecular targets. The isourea group can form hydrogen bonds and electrostatic interactions with enzymes and proteins, affecting their activity. The dioxolane groups may also play a role in stabilizing the compound and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-6-tert-butylphenol: Known for its antioxidant properties and used in fuels and lubricants.
Musk ketone: A fragrance compound with a similar tert-butyl structure.
Uniqueness
2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea is unique due to its combination of tert-butyl and dioxolane groups, which confer distinct chemical properties and reactivity. This makes it valuable in specialized applications where other compounds may not be as effective .
Biological Activity
2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea, also known by its chemical name tert-butyl N,N'-bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]carbamimidate (CAS Number: 159390-24-6), is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the presence of two 2,2-dimethyl-1,3-dioxolane groups attached to a central isourea moiety. Its molecular formula is C17H32N2O5 with a molecular weight of approximately 344.446 g/mol.
Table 1: Basic Properties of this compound
Property | Value |
---|---|
Molecular Formula | C17H32N2O5 |
Molecular Weight | 344.446 g/mol |
CAS Number | 159390-24-6 |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Biological Activity
Research into the biological activity of this compound has revealed several interesting findings:
Antimicrobial Activity
Studies have indicated that compounds containing dioxolane moieties exhibit antimicrobial properties. For instance, derivatives similar to isourea compounds have been shown to inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Enzyme Inhibition
Research has demonstrated that isourea derivatives can act as enzyme inhibitors. Specifically, they may inhibit urease activity in certain pathogens. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide; inhibition can lead to reduced virulence in urea-utilizing pathogens.
Case Study: Urease Inhibition
A study conducted on related compounds demonstrated that modifications to the dioxolane structure significantly enhanced urease inhibition. The results indicated that the introduction of bulky substituents like tert-butyl increased binding affinity to the enzyme's active site.
Cytotoxicity and Anticancer Potential
Some preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction in malignant cells. However, further research is needed to elucidate the specific pathways involved.
Research Findings
Recent research has focused on synthesizing various derivatives of the parent compound and evaluating their biological activities:
Table 2: Summary of Biological Activities
Properties
CAS No. |
159390-24-6 |
---|---|
Molecular Formula |
C17H32N2O5 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
tert-butyl N,N'-bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]carbamimidate |
InChI |
InChI=1S/C17H32N2O5/c1-15(2,3)24-14(18-8-12-10-20-16(4,5)22-12)19-9-13-11-21-17(6,7)23-13/h12-13H,8-11H2,1-7H3,(H,18,19) |
InChI Key |
OFGWHCHLPGFCKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)CNC(=NCC2COC(O2)(C)C)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.